

1-(2-Fluorophenyl)piperazine Hydrochloride

basic properties

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Compound of Interest

Compound Name:	1-(2-Fluorophenyl)piperazine Hydrochloride
CAS No.:	76835-09-1
Cat. No.:	B163275

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An In-Depth Technical Guide to **1-(2-Fluorophenyl)piperazine Hydrochloride**

Abstract

1-(2-Fluorophenyl)piperazine Hydrochloride, often abbreviated as 2-FPP HCl or o-FPP HCl, is a synthetic compound belonging to the phenylpiperazine chemical class. While its direct pharmacological profile is not extensively documented in clinical literature, it holds significant importance as a key intermediate and building block in medicinal chemistry and drug development. Its structural motif is incorporated into a variety of compounds investigated for therapeutic potential, including novel anti-cancer agents.[1] Furthermore, as a member of the psychoactive piperazine family, it serves as a critical analytical reference standard for forensic and toxicological laboratories.[2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, applications, and safety protocols for **1-(2-Fluorophenyl)piperazine Hydrochloride**, tailored for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic physicochemical properties. These data points are critical for everything from reaction setup and solvent selection to analytical method development and proper storage.

Property	Data	Source(s)
Chemical Name	1-(2-Fluorophenyl)piperazine Hydrochloride	[4]
Synonyms	2-FPP HCl, o-FPP HCl, 1-(ortho-Fluorophenyl)piperazine HCl	[3]
CAS Number	1011-16-1 (Hydrochloride Salt)	[5][6]
1011-15-0 (Free Base)	[7][8][9]	
Molecular Formula	C ₁₀ H ₁₄ ClFN ₂	[4]
Molecular Weight	216.68 g/mol	[10][4][5]
Appearance	White to off-white crystalline solid or powder	[4][5]
Melting Point	Approximately 190°C	[5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol	[3]

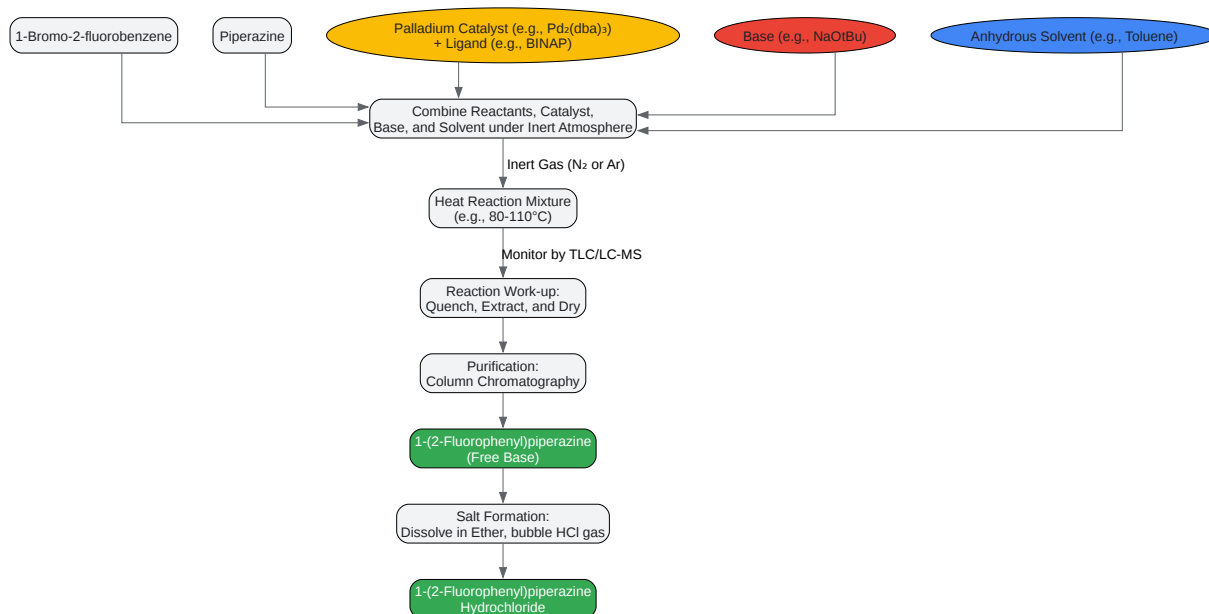
Synthesis and Mechanistic Insights

While **1-(2-Fluorophenyl)piperazine Hydrochloride** is commercially available, understanding its synthesis is crucial for researchers developing novel derivatives. The primary method for forming the core N-arylpiperazine structure is through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

This reaction provides a powerful and versatile method for forming carbon-nitrogen bonds. The choice of a palladium catalyst in conjunction with a specialized phosphine ligand is critical; the ligand facilitates the catalytic cycle, enabling the reductive elimination step that forms the

desired C-N bond under relatively mild conditions. The base is required to deprotonate the piperazine nitrogen, making it a more effective nucleophile.

Representative Synthesis Workflow: Buchwald-Hartwig Amination



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Fig 1. Generalized Buchwald-Hartwig synthesis workflow.

Analytical Characterization and Quality Control

For any research or development application, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound. A multi-technique approach is standard practice.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed, separating the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

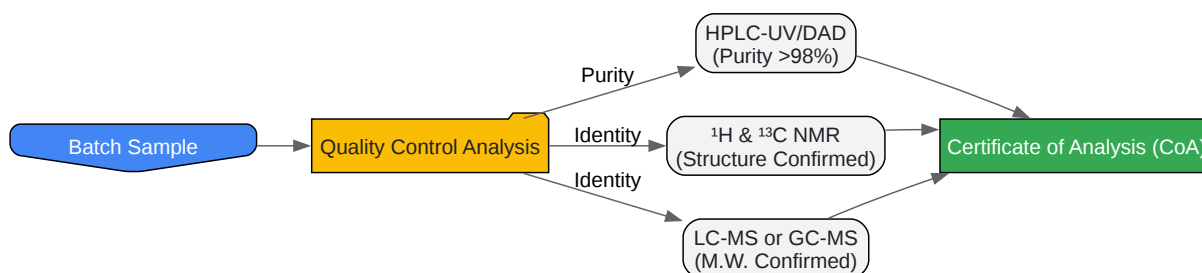
- **Sample Preparation:** Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 1:1 solution of 20 mM HCl and methanol.^[7] Dilute 1 mL of this stock solution to 10 mL with methanol to achieve a final concentration of approximately 0.1 mg/mL.^[7]
- **Instrumentation:** A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV detector.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A gradient of Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** Monitor at 237 nm and 274 nm.^[3]
 - **Injection Volume:** 10 µL.
- **Analysis:** The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Structural Confirmation Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the molecular structure.

- ^1H NMR: The spectrum will show characteristic signals for the aromatic protons on the fluorophenyl ring (typically in the 6.9-7.2 ppm range) and two distinct multiplets for the four protons on the piperazine ring adjacent to the nitrogen atoms (around 3.3-3.5 ppm).[11][12]
- ^{13}C NMR: Confirms the presence of all 10 unique carbon atoms in the molecule's core structure.[1][8]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identification. The electron ionization (EI) mass spectrum for the free base will show a molecular ion peak (M^+) at m/z 180, with a characteristic base peak at m/z 138.[11]

Standard Analytical Workflow



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Fig 2. Standard quality control workflow for compound validation.

Applications in Research and Drug Development

The utility of **1-(2-Fluorophenyl)piperazine Hydrochloride** is primarily as a versatile scaffold in the synthesis of more complex molecules with potential therapeutic value.

- Oncology Research: The compound has been recently utilized as a foundational building block for synthesizing novel derivatives that act as inhibitors of B-cell lymphoma 2 (BCL2).[1]

BCL2 is an anti-apoptotic protein often overexpressed in cancer cells, making its inhibition a promising strategy for inducing cancer cell death.[1]

- Central Nervous System (CNS) Research: Phenylpiperazines as a class are known to interact with various neurotransmitter systems. The related compound para-Fluorophenylpiperazine (pFPP) is a known 5-HT_{1a} receptor agonist.[13] While the specific targets of 2-FPP are not well-defined, its structure makes it a candidate for libraries designed to screen for activity at serotonergic and dopaminergic receptors.
- Forensic and Analytical Chemistry: Due to the illicit use of some piperazine derivatives as recreational drugs, **1-(2-Fluorophenyl)piperazine Hydrochloride** serves as an essential analytical reference standard.[3] Forensic laboratories use certified standards like this to develop and validate analytical methods (e.g., GC-MS, LC-MS) for detecting and quantifying controlled or emerging psychoactive substances in seized materials.[7][14]

Safety, Handling, and Storage

Proper handling of **1-(2-Fluorophenyl)piperazine Hydrochloride** is essential to ensure laboratory safety. The compound is classified with several hazards that require stringent safety protocols.

GHS Hazard Classification

Hazard Code	Description	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Warning)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Warning)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Warning)
H315	Causes skin irritation	Skin Corrosion/Irritation (Warning)
H319	Causes serious eye irritation	Serious Eye Damage/Irritation (Warning)
H335	May cause respiratory irritation	STOT, Single Exposure (Warning)

Data aggregated from GHS information provided to the ECHA C&L Inventory.[9]

Recommended Safety Procedures

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
- Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[10]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.
- First Aid:
 - If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]
 - If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[6]

- If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.^[10] Keep it away from direct sunlight and incompatible substances such as strong oxidizing agents.^[10]

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